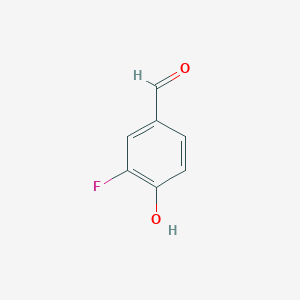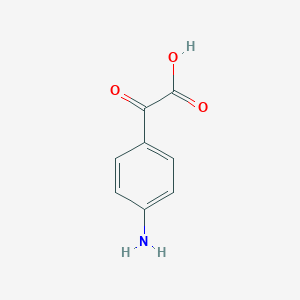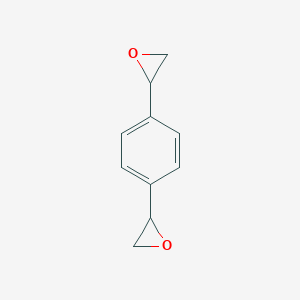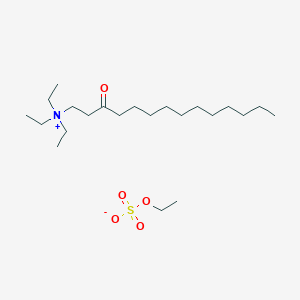
Triethyl(2-lauroylethyl)ammonium ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(2-lauroylethyl)ammonium ethyl sulphate (TELAES) is a quaternary ammonium surfactant that has gained significant attention in the scientific community due to its unique properties. TELAES has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry.
Aplicaciones Científicas De Investigación
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry. In biomedical research, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have antimicrobial properties and can be used as a disinfectant. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been studied for its potential use in gene therapy as a non-viral vector for gene delivery.
In drug delivery, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used as a stabilizer for emulsions and suspensions. In surface chemistry, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been studied for its potential use as a surfactant in various applications, including foaming, wetting, and dispersing agents.
Mecanismo De Acción
The mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate is not fully understood. However, it is believed that Triethyl(2-lauroylethyl)ammonium ethyl sulphate acts by disrupting the cell membrane of microorganisms, leading to their death. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to interact with lipids and proteins, leading to changes in their structure and function.
Efectos Bioquímicos Y Fisiológicos
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have low toxicity and is considered safe for use in various applications. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate can cause skin and eye irritation, and prolonged exposure can lead to respiratory problems. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to have an effect on the immune system, with some studies showing that Triethyl(2-lauroylethyl)ammonium ethyl sulphate can stimulate the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has several advantages for use in lab experiments, including its low toxicity, stability, and ease of synthesis. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used in a wide range of applications, including gene therapy, drug delivery, and surface chemistry. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has some limitations, including its limited solubility in water and its potential to cause skin and eye irritation.
Direcciones Futuras
There are several future directions for the study of Triethyl(2-lauroylethyl)ammonium ethyl sulphate. One potential area of research is the development of new applications for Triethyl(2-lauroylethyl)ammonium ethyl sulphate in drug delivery and gene therapy. Another area of research is the development of new synthesis methods for Triethyl(2-lauroylethyl)ammonium ethyl sulphate that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate and its potential effects on the immune system.
Métodos De Síntesis
Triethyl(2-lauroylethyl)ammonium ethyl sulphate is synthesized through the reaction of triethylamine and lauroyl chloride followed by the reaction with ethyl sulfate. The product is then purified through recrystallization. Triethyl(2-lauroylethyl)ammonium ethyl sulphate is a white crystalline solid with a melting point of 106-107°C.
Propiedades
Número CAS |
18190-21-1 |
|---|---|
Nombre del producto |
Triethyl(2-lauroylethyl)ammonium ethyl sulphate |
Fórmula molecular |
C22H47NO5S |
Peso molecular |
437.7 g/mol |
Nombre IUPAC |
ethyl sulfate;triethyl(3-oxotetradecyl)azanium |
InChI |
InChI=1S/C20H42NO.C2H6O4S/c1-5-9-10-11-12-13-14-15-16-17-20(22)18-19-21(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
PNEFFXICHHBYER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Otros números CAS |
18190-21-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



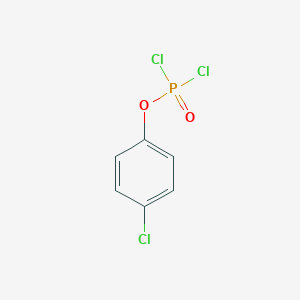
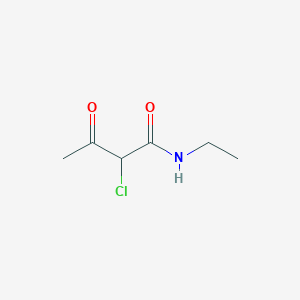
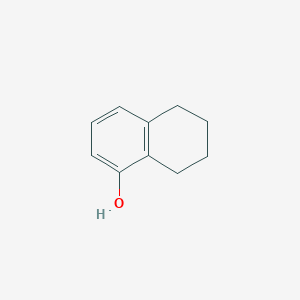

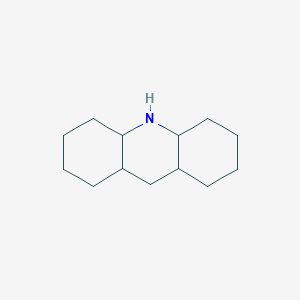
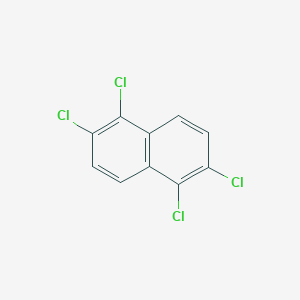
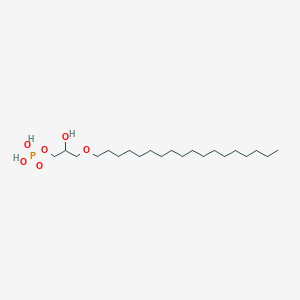

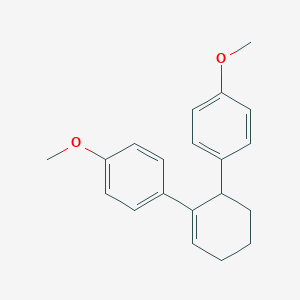
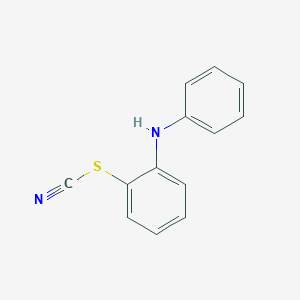
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
